molecular formula C19H15F3O2 B4953042 (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one

(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one

Cat. No.: B4953042
M. Wt: 332.3 g/mol
InChI Key: BVFLTHZMFKDRPZ-MRJMLVAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one is an organic compound that belongs to the class of hexa-1,4-dien-3-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the mixed aldol condensation reaction between benzalacetone and substituted benzaldehydes in the presence of a strong base . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme inhibition or activation, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.

Properties

IUPAC Name

(1Z,4Z)-6,6,6-trifluoro-1-(4-methoxyphenyl)-5-phenylhexa-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O2/c1-24-17-11-8-14(9-12-17)7-10-16(23)13-18(19(20,21)22)15-5-3-2-4-6-15/h2-13H,1H3/b10-7-,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLTHZMFKDRPZ-MRJMLVAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=C(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C(=O)/C=C(/C2=CC=CC=C2)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.